molecular formula C14H12N2O2S2 B2856902 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 905692-47-9

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2856902
CAS RN: 905692-47-9
M. Wt: 304.38
InChI Key: GTMGIMSFXBIDAH-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BMT-047 belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Inhibition of Cell Adhesion

  • Research Application: Certain analogs of the compound have shown effectiveness in inhibiting cell adhesion by impacting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition could be significant in the treatment of inflammatory diseases. (Boschelli et al., 1995)

Anti-Inflammatory and Analgesic Agents

  • Research Application: Novel derivatives of this compound have been synthesized and tested for their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and demonstrated significant anti-inflammatory and analgesic activities. (Abu‐Hashem et al., 2020)

Fluorescent Dyes and Optical Applications

  • Research Application: Derivatives of the compound have been used as building blocks in synthesizing fluorescent dyes. These dyes exhibit a wide range of fluorescence and are potential candidates for various optical applications. (Witalewska et al., 2019)

Cytotoxicity Studies

  • Research Application: Certain derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines like Ehrlich Ascites Carcinoma cells, highlighting their potential as anticancer agents. (Hassan et al., 2014)

Antimicrobial Activity

  • Research Application: Novel derivatives of the compound have demonstrated antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal properties. (Alhameed et al., 2019)

Acetylcholinesterase Inhibition

  • Research Application: Some thiophene derivatives of the compound have shown potential as acetylcholinesterase inhibitors, suggesting a possible application in treating neurodegenerative diseases like Alzheimer's. (Ismail et al., 2012)

Synthesis of Liquid Crystals

  • Research Application: Thiophene-based derivatives of the compound have been used in the synthesis of liquid crystals, which could have applications in display technologies and optical devices. (Nafee et al., 2020)

Antibiotic Synthesis

  • Research Application: The compound has been employed in the total synthesis of antibiotics like amythiamicin D, which shows activity against drug-resistant strains like MRSA and malaria. (Hughes et al., 2005)

Mechanism of Action

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target makes it a potential candidate for anti-tubercular therapy.

Mode of Action

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide interacts with its target DprE1 by binding to the enzyme’s active site. This binding inhibits the enzyme’s function, thereby disrupting the biosynthesis of arabinogalactan . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall. This disruption can lead to cell wall defects, affecting the bacteria’s ability to maintain its structure and perform essential functions .

Result of Action

The inhibition of DprE1 by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide leads to disruption of arabinogalactan biosynthesis. This disruption can result in cell wall defects in M. tuberculosis, potentially leading to the death of the bacteria . The compound’s anti-tubercular activity has been demonstrated in vitro .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMGIMSFXBIDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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